(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Overview
Description
“(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane” is a chemical compound with the molecular formula C15H19NO3S . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis
The molecule contains a total of 39 atoms. There are 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Asymmetric Synthesis and Structural Study
Research has demonstrated the use of (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane, a related compound, in the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. This process involves aza-Prins cyclization starting from chiral α-hydroxyaldehyde derivatives, showcasing a novel route towards asymmetric synthesis of this class of compounds (Alejandro Mahía et al., 2017).
Oxidation Catalysis
The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), closely related to (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane, has been identified as an organocatalyst for the efficient aerobic oxidation of alcohols. This catalytic system operates under mild conditions, avoiding the use of metals and halogens, and is noteworthy for its broad scope and mild acidity (M. Shibuya et al., 2011).
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane (a morpholine isostere), play a crucial role in medicinal chemistry, serving as key building blocks. These structures are particularly interesting due to their achiral nature and similarity in lipophilicity to morpholine, based on derived analogues. The synthesis of such morpholines has been explored, starting with cost-effective materials and straightforward chemistry (Daniel P. Walker et al., 2012).
Aerobic Alcohol Oxidation and Solvent-Free Catalysis
The compounds 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are identified as highly efficient organocatalysts for the oxidation of alcohols, surpassing the catalytic proficiency of conventional catalysts like TEMPO. These findings underscore the potential of azaadamantane derivatives in organocatalysis and their applicability in the oxidation of sterically hindered alcohols to carbonyl compounds (M. Shibuya et al., 2006).
Mixed Valence Bishydrazine Radical Cations
Studies involving the mixed valence bishydrazine radical cation 6(+), derived from 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane-2,6-diyl (6), have unveiled its unique electronic properties. The investigations into its EPR spectrum and optical properties offer insights into the charge localization and electron transfer dynamics, presenting an intriguing aspect of these compounds in the context of chemical physics (Gaoquan Li et al., 2010).
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-10-2-4-15(5-3-10)20(17,18)16-11-6-13-8-12(16)9-14(7-11)19-13/h2-5,11-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHPIBKXATYXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC4CC2CC(C3)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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